molecular formula C5H12Cl3N B1656445 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride CAS No. 52801-93-1

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride

Cat. No.: B1656445
CAS No.: 52801-93-1
M. Wt: 192.5 g/mol
InChI Key: RBUMFOHMOVLYLD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride is an organic compound with the molecular formula C5H12Cl2N. It is a derivative of ethylamine and is characterized by the presence of two chlorine atoms and a propanamine group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes such as diethanolamine and thionyl chloride during its production process . The compound’s interactions with these enzymes facilitate the formation of its molecular structure, which is essential for its biochemical activity. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Moreover, this compound may induce genetic defects, further impacting cellular processes and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes such as diethanolamine and thionyl chloride during its synthesis highlights its potential to modulate enzyme activity . Additionally, this compound can cause changes in gene expression, further influencing cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to hygroscopic conditions and should be stored below 30°C to maintain its stability . Long-term exposure to this compound may result in cumulative effects on cellular processes, highlighting the importance of controlled experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, the LD50 value for oral administration in rabbits is 1150 mg/kg, indicating the compound’s potential toxicity at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other chemical compounds. The compound’s role in metabolic flux and its impact on metabolite levels are essential aspects of its biochemical activity. For instance, its interaction with diethanolamine and thionyl chloride during synthesis highlights its involvement in specific metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The process begins by dissolving thionyl chloride in chloroform, followed by the addition of a mixture of diethanolamine and chloroform at a temperature below 0°C. The reaction is controlled to maintain the temperature between -4°C and -6°C . After the reaction, the mixture is stirred at room temperature for one hour, then heated to 60-65°C to precipitate the crystallized product. The crystals are then filtered and washed with chloroform or absolute ethanol .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols under mild conditions.

    Oxidation and Reduction Reactions: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while reactions with thiols can produce thioethers.

Scientific Research Applications

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various specialized applications.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N.ClH/c1-5(7)4-8-3-2-6;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUMFOHMOVLYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967266
Record name 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52801-93-1
Record name 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052801931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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